(2S,3S,11bR)-Dihydrotetrabenazine L-Val
Description
(2S,3S,11bR)-Dihydrotetrabenazine L-Val is a stereoisomer of dihydrotetrabenazine (DHTBZ), a metabolite of tetrabenazine (TBZ), which is a vesicular monoamine transporter 2 (VMAT2) inhibitor. This compound features a valine (L-Val) ester conjugate, altering its pharmacokinetic profile compared to non-esterified DHTBZ isomers. Its stereochemistry—defined by the S-configuration at C-2 and C-3 and R-configuration at C-11b—distinguishes it pharmacologically from other isomers. While Valbenazine, a prodrug of (2R,3R,11bR)-DHTBZ, is clinically approved for tardive dyskinesia, (2S,3S,11bR)-DHTBZ L-Val is primarily studied as a synthetic impurity or a research compound due to its lower VMAT2 binding affinity .
Properties
Molecular Formula |
C₂₄H₃₈N₂O₄ |
|---|---|
Molecular Weight |
418.57 |
Origin of Product |
United States |
Comparison with Similar Compounds
Research and Regulatory Implications
- Analytical Use : (2S,3S,11bR)-DHTBZ L-Val is critical for validating the purity of Valbenazine, which must contain <0.1% of this impurity to meet regulatory standards .
- Therapeutic Potential: While inactive as a VMAT2 inhibitor, its structural features inform the design of novel inhibitors with improved selectivity .
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